molecular formula C7H3BrF4O B3034392 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene CAS No. 1682-04-8

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Cat. No.: B3034392
CAS No.: 1682-04-8
M. Wt: 259 g/mol
InChI Key: NLWGEYNHXVCHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is an organic compound with the molecular formula C7H3BrF4O. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-methoxybenzene using bromine or bromine-containing reagents under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2,3,5,6-tetrafluoro-4-methoxyaniline or 2,3,5,6-tetrafluoro-4-methoxythiophenol can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or other reduced derivatives.

Comparison with Similar Compounds

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound’s combination of bromine, fluorine, and methoxy groups provides a unique set of chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWGEYNHXVCHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.